4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
Description
4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4-phenylthiazol-2-yl group and a 3-methylpiperidinylsulfonyl substituent. This structural complexity distinguishes it from simpler thiazole-based amides and sulfonamides.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-16-6-5-13-25(14-16)30(27,28)19-11-9-18(10-12-19)21(26)24-22-23-20(15-29-22)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCVGTVVOGQWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated thiazole.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the Benzamide: The final step involves the coupling of the sulfonylated piperidine with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are employed under various conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamide and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with proteins and enzymes. It can serve as a probe to understand the binding sites and mechanisms of various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the benzamide and thiazole rings can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The 4-phenylthiazol-2-yl group is a common feature in several analogs, but substituents on the thiazole nitrogen or adjacent positions vary significantly:
- Alkyl/Propargyl Chains: Compounds like N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) and N-(4-phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide (7d) () feature ethyl or propargyl groups on the thiazole nitrogen.
- Aromatic vs.
Benzamide and Sulfonamide Modifications
- Benzamide Substituents : Derivatives such as 4-Methoxy-N-(4-phenylthiazol-2-yl)-benzamide (12) and 4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide (13) () introduce electron-donating (methoxy) or electron-withdrawing (nitro) groups at the benzamide’s para position. These alter electronic properties and solubility, which may impact pharmacokinetics .
- Sulfonamide vs. Sulfonyl-Piperidine: The target compound’s 3-methylpiperidinylsulfonyl group contrasts with simpler sulfonamides like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (5) ().
Table 1. Comparison of Thiazole Derivatives
Table 2. Impact of Substituents on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Thiazole N-Alkylation | 7a (3-Ethyl) | Increased lipophilicity; altered steric bulk |
| Benzamide Para-Substituent | 13 (4-Nitro) | Enhanced electron-withdrawing effects; improved reactivity |
| Sulfonyl-Piperidine | Target Compound | Improved solubility and target engagement vs. linear sulfonamides |
Biological Activity
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of viral infections and cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its structural features, which include a thiazole ring and a piperidine moiety. The sulfonamide group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific viral entry mechanisms and its potential anticancer properties. Studies have shown that compounds with similar structures can exhibit broad-spectrum antiviral activity against filoviruses like Ebola and Marburg viruses, indicating a potential for therapeutic development in this area.
Antiviral Activity
Research has indicated that benzamide derivatives can inhibit viral entry effectively. For example, compounds structurally related to this compound have shown EC50 values below 10 μM against Ebola and Marburg viruses in Vero cells, suggesting strong antiviral properties .
Anticancer Activity
In vitro studies have demonstrated that related thiazole-containing compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, thiazolidine derivatives have shown promising results in inhibiting tumor growth by inducing cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways .
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidine Derivative | A549 (Lung) | 5.0 | Apoptosis induction |
| Thiazolidine Derivative | HepG2 (Liver) | 6.0 | Cell cycle arrest |
Case Studies
- Ebola Virus Inhibition : A study focused on the structure-activity relationship (SAR) of various benzamide derivatives found that modifications to the piperidine ring significantly affected potency against Ebola virus entry. The most potent derivatives had specific lipophilic substitutions that enhanced their interaction with viral proteins .
- Cancer Cell Line Studies : Research involving thiazolidine derivatives showed that these compounds could significantly reduce viability in MCF-7 breast cancer cells, with IC50 values indicating strong antiproliferative effects compared to standard treatments like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
